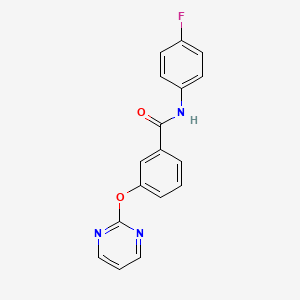

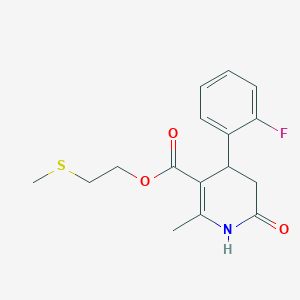

![molecular formula C11H8N2OS B5564544 8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5564544.png)

8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one is a heterocyclic compound that falls under the category of benzothiazoles . Benzothiazole is a privileged bicyclic ring system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

The synthesis of 2H-pyrimido[2,1-b]benzothiazol-2-ones has been achieved through various synthetic pathways. One such method involves the evaporation of solvent under reduced pressure to give the crude product, which is then crystallized from hexane/ethyl acetate .科学的研究の応用

Synthesis and Structural Characterization

Regiospecific Synthesis : A study by Fogla et al. (2009) detailed the regiospecific synthesis of N-bridged heterocycles, specifically 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones. This synthesis was achieved in quantitative yield through the reaction of 2-aminobenzothiazoles with ethylacetoacetate, facilitated by polyphosphoric acid. The process involved dehydrative condensation followed by cyclization, with the exclusion of the formation of 4-methyl-2H-pyrimido[2,1-b]benzothiazol-2-ones based on spectral studies (Fogla et al., 2009).

Green Chemistry and Efficient Synthesis Methods

One-Pot Three-Component Condensation : Dandia et al. (2007) reported an efficient and green chemistry protocol for synthesizing pyrimido[2,1-b]benzothiazoles. Utilizing one-pot reactions in water as an energy transfer medium under microwaves or ultrasonic waves, this method underscores the operational simplicity, environmentally friendly conditions, and high efficiency, aligning with the principles of green chemistry (Dandia et al., 2007).

Biological Activity and Medicinal Applications

Antimicrobial and Antitumor Activity : Research by Sharma et al. (2010) synthesized 4-phenyl-2H-pyrimido[2,1-b]benzothiazol-2-ones, testing their antimicrobial activity against several bacterial species. The compounds displayed significant activity, attributed to the fused heterocyclic systems (Sharma et al., 2010). Additionally, compounds prepared in studies by Labhsetwar et al. (2010) demonstrated remarkable anticancer action across human cancer cell lines, indicating their potential in anticancer drug development (Labhsetwar et al., 2010).

Novel Heterocyclic Scaffolds for Medicinal Purposes

Synthesis of Heterocyclic Compounds : Hilal et al. (2006) explored the synthesis of a new series of heterocyclic scaffolds, including substituted 8-fluro-4H-pyrimido[2,1-b][1,3]benzothiazole-4-ones. These compounds were prepared via condensation of beta-keto esters with 2-aminopyridine derivatives, showcasing potential for antibacterial, antifungal, and anticancer (cytotoxic) activities (Hilal et al., 2006).

特性

IUPAC Name |

8-methylpyrimido[2,1-b][1,3]benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c1-7-2-3-8-9(6-7)15-11-12-10(14)4-5-13(8)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEAPVBNMIHFOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C=CC(=O)N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203608 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-morpholinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5564468.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)

![N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5564473.png)

![9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564495.png)

![1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5564508.png)

![2-[1-(2-ethoxybenzyl)-4-(3-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5564527.png)

![3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564533.png)

![ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5564546.png)

![1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5564551.png)